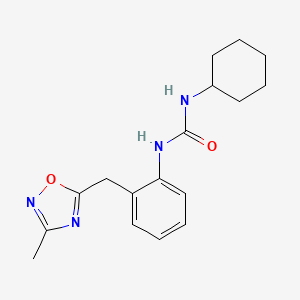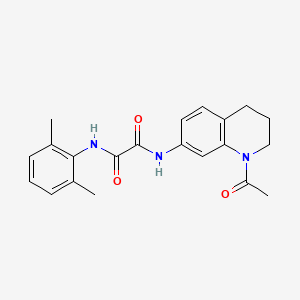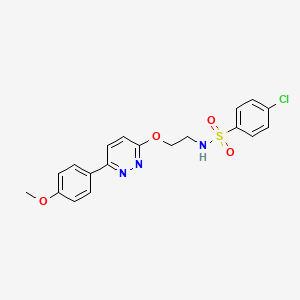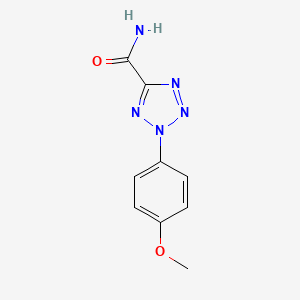![molecular formula C13H12F3NO B3008403 (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one CAS No. 478040-73-2](/img/structure/B3008403.png)
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one" is a derivative of 3,4-dihydroquinolin-2(1H)-one, which is a structural motif found in various bioactive compounds. The presence of trifluoromethyl groups in the molecule suggests potential applications in medicinal chemistry due to the unique properties imparted by these groups, such as increased metabolic stability and lipophilicity.
Synthesis Analysis
The synthesis of related 3,4-dihydroquinolin-2(1H)-one derivatives has been achieved through a palladium-catalyzed cascade radical cyclization and carbonylation of 1,7-enynes with perfluoroalkyl iodides and alcohols . This method utilizes benzene-1,3,5-triyl triformate as a carbon monoxide source and allows for the incorporation of both perfluoroalkyl and carbonyl units into the 3,4-dihydroquinolin-2(1H)-one skeleton. The process is noted for its moderate to high yields and excellent E/Z selectivity, which is crucial for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of "(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one" would be characterized by the presence of a 3,4-dihydroquinolin-2(1H)-one core, a trifluoromethyl group, and a butenone moiety. The E/Z selectivity mentioned in the synthesis process is significant as it pertains to the geometry of the double bond in the butenone part of the molecule, which can influence the compound's biological activity and interactions with other molecules.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound "(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one," the synthetic methods described for related compounds suggest that it may undergo similar reactions. For instance, the presence of a double bond in the butenone moiety could make it amenable to further chemical transformations, such as hydrogenation or halogenation. The fluorine atoms could also influence the reactivity of the compound, potentially leading to unique chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of "(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one" would likely be influenced by its perfluoroalkyl and carbonyl groups. These groups are known to confer increased stability against metabolic degradation and to enhance the lipophilicity of the molecule . The fluorine atoms could also affect the compound's boiling point, density, and solubility in organic solvents. The exact properties would need to be determined experimentally, but the synthesis method described provides a pathway to obtain sufficient quantities of the compound for such analyses .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel dihydropyrrolo[2,1-a]isoquinolines, which are part of the antitumor active alkaloid crispine structure (Korotaev et al., 2012).
- It's involved in three-component coupling reactions with isoquinolines and indoles, useful in functionalizing indoles and aza-aromatic compounds in one-pot operations (Yadav et al., 2008).
- Research shows its application in forming substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, indicating potential in synthesizing perfluoroalkyl derivatives (Glushkov et al., 2000).
Catalysis and Reaction Mechanisms
- The compound plays a role in nitrone cycloadditions, contributing to the synthesis of various cycloadducts with specific configurations, indicating its significance in stereochemical studies (Tanaka et al., 1996).
- In the synthesis of CF3-substituted 3-aryl- or 3-hetarylacroleins, this compound reacts with triflic anhydride or POCl3, showing its utility in stereoselective reactions (Baraznenok et al., 1998).
Molecular and Structural Analysis
- X-ray diffraction studies of related compounds, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, derived from similar chemical processes, contribute to our understanding of molecular structures and crystallization processes (Quintana et al., 2016).
Applications in Organic Synthesis
- It's used in synthesizing various substituted isoquinolines, which demonstrate significant properties like analgesic and spasmolytic effects, indicating its value in medicinal chemistry (Brossi et al., 1960).
- In the field of antimicrobial research, derivatives synthesized from this compound have been studied for their activity against different bacterial and fungal strains, showing its potential in drug discovery (Mukhtar et al., 2022).
properties
IUPAC Name |
(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12(18)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4,6,8H,5,7,9H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGSPQJWXDCRR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)




![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)


